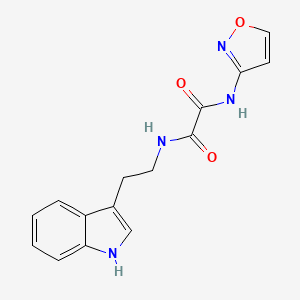

N1-(2-(1H-indol-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Description

N1-(2-(1H-Indol-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide (CAS: 1049398-49-3) is an oxalamide derivative characterized by a central oxalamide (N2-oxalyl diamide) backbone. Its structure features two distinct substituents:

- N2-terminal: An isoxazol-3-yl group, a five-membered heterocycle containing oxygen and nitrogen, which may influence solubility and metabolic stability.

The molecular formula is C21H23FN4O4 (molecular weight: 361.4 g/mol) .

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3/c20-14(15(21)18-13-6-8-22-19-13)16-7-5-10-9-17-12-4-2-1-3-11(10)12/h1-4,6,8-9,17H,5,7H2,(H,16,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNXURSYGOSRKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=NOC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide typically involves the reaction of an indole derivative with an isoxazole derivative under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the oxalamide bond. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at room temperature to moderate heat.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1H-indol-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

Reduction: The oxalamide bond can be reduced under specific conditions to yield amine derivatives.

Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while reduction of the oxalamide bond can produce ethylamine derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Medicine: Due to its potential biological activity, it may be investigated as a lead compound for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.

Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The isoxazole ring can also bind to specific sites on proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Comparison

The oxalamide scaffold is shared among several compounds, with variations in substituents dictating functional differences. Key structural analogs include:

Key Structural Insights :

- Indole vs. Benzyl/Pyridyl Groups: The target compound’s indole moiety distinguishes it from analogs like S336 and JECFA No. 1768–1770, which use benzyl or pyridyl groups. Indole’s aromaticity and hydrogen-bonding capacity may alter receptor binding or metabolic stability .

- Isoxazole vs. Pyridine : The isoxazole ring in the target compound replaces pyridine derivatives seen in S334. Isoxazole’s lower basicity and higher electronegativity could enhance resistance to oxidative metabolism .

Metabolic Pathways

Metabolic studies on related oxalamides reveal critical trends:

- Ester vs. Amide Hydrolysis: In contrast, compounds like No. 1776 (N-[(ethoxycarbonyl)methyl]-p-menthane-3-carboxamide) undergo ester hydrolysis, highlighting substituent-dependent metabolic fates .

- Indole Metabolism : While indole derivatives are typically prone to cytochrome P450-mediated oxidation (e.g., hydroxylation), the target compound’s indole-ethyl group may undergo side-chain oxidation rather than amide cleavage, similar to S336 .

Toxicological Profiles

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated safety data for structurally related oxalamides:

- NOEL Values: S336 (No. 1768): 100 mg/kg bw/day (90-day rat study) . No. 1776: 8 mg/kg bw/day (28-day rat study) . No. 1777/1779: 8.36 mg/kg bw/day .

- Structural Basis for Toxicity: Compounds with bulky aromatic substituents (e.g., dimethoxybenzyl in S336) exhibit higher NOELs, likely due to reduced bioavailability or enhanced detoxification pathways . The target compound’s fluorine atom (present in its molecular formula) may influence toxicity by altering electronic properties or metabolic stability, though specific data are lacking .

Functional and Regulatory Implications

- Flavoring Applications: S336 and related oxalamides are approved as umami agonists, with JECFA concluding their safety at current use levels.

- Regulatory Considerations : JECFA applies group ADI (Acceptable Daily Intake) principles to structurally related compounds, implying that the target compound could be evaluated under existing frameworks if metabolic and toxicological data align .

Biological Activity

N1-(2-(1H-indol-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features two significant moieties: an indole and an isoxazole ring, which contribute to its unique biological activity. The indole structure is known for its role in various biological processes, while the isoxazole moiety enhances its interaction with biological targets.

IUPAC Name: N-[2-(1H-indol-3-yl)ethyl]-N'-(isoxazol-3-yl)oxamide

Molecular Formula: C15H14N4O3

Molar Mass: 298.30 g/mol

The mechanism of action for this compound involves multiple pathways:

- Enzyme Inhibition: The indole moiety can interact with various enzymes, potentially inhibiting their activity, which may lead to therapeutic effects in inflammatory and cancerous conditions.

- Receptor Binding: The isoxazole ring can bind to specific receptors, modulating cellular signaling pathways and influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anti-inflammatory Activity

Studies have shown that compounds containing indole and isoxazole derivatives can act as effective anti-inflammatory agents. For instance, similar compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

| Compound | Activity | Reference |

|---|---|---|

| D-7 (Indole derivative) | Strong anti-inflammatory and analgesic | |

| This compound | Potential COX inhibitor |

Anticancer Properties

The compound's structural characteristics suggest potential anticancer properties. Studies involving related indole derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

- Indole Derivatives as COX Inhibitors: A study synthesized various indole derivatives and tested their efficacy against COX enzymes. The results indicated that certain derivatives exhibited strong inhibitory activity, suggesting that this compound may also possess similar properties due to its structural similarities .

- Antibacterial Activity: Research on related compounds has shown promising antibacterial activity against resistant strains such as MRSA. The effectiveness of these compounds in inhibiting bacterial growth suggests potential applications in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.